Sultopride hydrochloride

Description

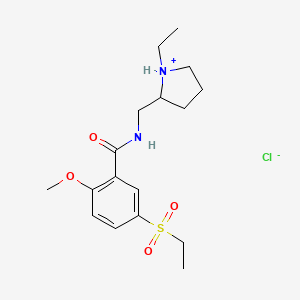

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOWMQPOGQYFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23694-17-9, 53583-79-2 (Parent) | |

| Record name | Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultopride hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049070 | |

| Record name | Sultopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-22-2, 23694-17-9 | |

| Record name | Sultopride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55619-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultopride hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q6926T32J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sultopride Hydrochloride: A Technical Deep-Dive into its Dopamine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of sultopride (B1682713) hydrochloride, focusing on its interaction with dopamine (B1211576) receptors. Sultopride, a substituted benzamide (B126) antipsychotic, exerts its therapeutic effects primarily through the potent and selective antagonism of D2-like dopamine receptors. This document provides a comprehensive overview of its binding affinity, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Quantitative Binding Affinity and Receptor Occupancy

Direct and comprehensive public datasets for the binding affinity of sultopride across all dopamine receptor subtypes are limited. However, extensive data is available for its close structural analog, sulpiride (B1682569), which provides a strong indication of sultopride's binding profile. In vivo studies suggest that sultopride may have a significantly higher potency at the D2 receptor compared to sulpiride.[1]

In Vitro Binding Affinities of the Structural Analog, Sulpiride

The following table summarizes the in vitro binding affinities of sulpiride for various dopamine receptor subtypes. A lower inhibition constant (Ki) value indicates a higher binding affinity.

| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Cell Source |

| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes |

| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates |

| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes |

| D3 | (-)-Sulpiride | 88 | [³H]spiperone | Human Recombinant |

| D4 | (-)-Sulpiride | >1000 | [³H]spiperone | Human Recombinant |

Data compiled from various sources.[1][2]

In Vivo Dopamine D2 Receptor Occupancy of Sultopride

Positron Emission Tomography (PET) imaging studies using [¹¹C]raclopride have been instrumental in quantifying the in vivo occupancy of D2 receptors by sultopride in humans. These studies are crucial for determining optimal therapeutic dosing. A D2 receptor occupancy of 70-80% is generally considered optimal for antipsychotic efficacy while minimizing extrapyramidal side effects.[1]

| Dose (mg) | Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) |

| 5 | 15.3 | 43.5 |

| 10 | 28.9 | 59.8 |

| 20 | 56.4 | 74.3 |

| 30 | 85.1 | 81.2 |

| 40 | 112.8 | 85.1 |

Data from a study by Takano et al. (2006) in healthy male subjects.[1]

Mechanism of Action: D2-like Receptor Antagonism and Downstream Signaling

Sultopride's primary mechanism of action is the blockade of D2-like dopamine receptors (D2, D3, and D4), with a pronounced selectivity for the D2 subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon activation by dopamine, D2-like receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By acting as an antagonist, sultopride blocks the binding of dopamine to these receptors, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase or normalization of cAMP levels in the presence of dopaminergic tone.

Modulation of DARPP-32 Signaling Cascade

A critical downstream effector of the D2 receptor signaling pathway is the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a key determinant of its activity as a potent inhibitor of protein phosphatase-1 (PP1).

Blockade of D2 receptors by antagonists like sultopride leads to an increase in the phosphorylation of DARPP-32 at the Threonine-34 residue.[4][5][6] This is due to the disinhibition of adenylyl cyclase, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA), which phosphorylates DARPP-32. Phosphorylated DARPP-32 then inhibits PP1, leading to a cascade of effects on various downstream targets.

Experimental Protocols

The characterization of sultopride's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Ki) of sultopride for dopamine receptors.

-

Objective: To quantify the affinity of sultopride for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human dopamine receptor subtype of interest, or homogenized brain tissue (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH 23390 for D1).

-

Test Compound: Sultopride hydrochloride at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Incubation: Receptor membranes, radioligand, and varying concentrations of sultopride are incubated in the assay buffer to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of sultopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the functional consequence of sultopride's antagonism on D2-like receptor signaling.

-

Objective: To determine the potency of sultopride in blocking dopamine-induced inhibition of cAMP production.

-

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the dopamine D2 receptor.

-

Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

-

Antagonist: this compound at a range of concentrations.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, luminescence-based).

-

Cell Culture Medium and Reagents.

-

-

Procedure:

-

Cell Plating: Cells are seeded in microplates and cultured.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of sultopride.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of a D2 receptor agonist (typically at its EC80 concentration) to inhibit adenylyl cyclase.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.

-

Data Analysis: The ability of sultopride to reverse the agonist-induced decrease in cAMP is quantified. The concentration of sultopride that produces 50% of the maximal reversal (IC50) is determined, which reflects its functional antagonist potency.

-

Conclusion

This compound's mechanism of action is firmly rooted in its selective antagonism of dopamine D2-like receptors. This action disrupts the canonical Gαi/o-mediated inhibition of adenylyl cyclase, leading to a modulation of intracellular cAMP levels and the phosphorylation state of key signaling proteins such as DARPP-32. The quantitative understanding of its receptor binding profile and functional potency, derived from rigorous experimental methodologies, is paramount for its rational use in the treatment of psychotic disorders and for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the phosphorylation of the dopamine- and cAMP-regulated phosphoprotein of 32 kDa in vivo by dopamine D1, dopamine D2, and adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bidirectional regulation of DARPP-32 phosphorylation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Sultopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultopride hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent recognized for its therapeutic efficacy in managing schizophrenia and other psychotic disorders.[1][2] Its pharmacological activity is primarily attributed to its selective antagonism of dopamine (B1211576) D2 and D3 receptors.[1][3] A thorough understanding of its preclinical pharmacological profile is essential for interpreting toxicological findings, guiding clinical trial design, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, pharmacokinetic properties across various animal models, and detailed experimental protocols for key assays.

Pharmacodynamics: Receptor Binding Profile

The cornerstone of Sultopride's antipsychotic effect lies in its high-affinity antagonism of dopamine D2 and D3 receptors.[1][3][4] In vitro radioligand binding assays have been instrumental in quantifying this interaction and establishing the selectivity profile of Sultopride.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Sultopride Ki (nM) | Species/Cell Line | Reference |

| Dopamine D1 | >10,000 | - | [1] |

| Dopamine D2 | 18 | Rat | [1] |

| Dopamine D3 | 22 | Human | [1] |

| Dopamine D4 | 7700 | Human | [1] |

| Dopamine D5 | No Affinity Data | - | [1] |

| Serotonin 5-HT1A | Little to no affinity | - | [1] |

| Serotonin 5-HT2A | Little to no affinity | - | [1] |

| Serotonin 5-HT2C | Little to no affinity | - | [1] |

| Serotonin 5-HT7 | Little to no affinity | - | [1] |

Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. A lower Ki value indicates a higher binding affinity.[1]

Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors

This protocol outlines a standard procedure for determining the binding affinity of this compound for dopamine D2 and D3 receptors.

Objective: To determine the inhibition constant (Ki) of Sultopride for D2 and D3 dopamine receptors.[1]

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing human or rat D2 or D3 dopamine receptors.[1]

-

Radioligand: A high-affinity radiolabeled ligand for D2/D3 receptors, such as [3H]-Spiperone or [3H]-Raclopride.[1]

-

Unlabeled Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

-

Wash Buffer: Cold assay buffer.[1]

-

Scintillation Fluid. [1]

-

96-well filter plates and a cell harvester. [1]

-

Scintillation counter. [1]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.[1]

-

Harvest the cells and homogenize them in a cold lysis buffer.[1]

-

Centrifuge the homogenate to pellet the cell membranes.[1]

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a determined protein concentration.[1]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membranes to each well.[1]

-

Add increasing concentrations of unlabeled Sultopride.

-

Add a fixed concentration of the radioligand to each well.[1]

-

To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., Haloperidol) to a separate set of wells.[1]

-

Incubate the plates at a specified temperature for a defined period to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the 96-well filter plates using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of Sultopride that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Pharmacokinetics

The pharmacokinetic profile of Sultopride has been investigated in several preclinical species, revealing important species-specific differences in its absorption, distribution, metabolism, and excretion.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Sultopride and the Related Compound Sulpiride

| Compound | Species | Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Racemic Sultopride | Rat | IV | 50 | - | - | - | - | [2] |

| Racemic Sultopride | Rabbit | IV | 50 | - | - | - | - | [2] |

| Sulpiride | Dog | Oral | 25 | 6.1 µg/mL | - | 1.6 - 3.4 hours | - | [2] |

| Sulpiride | Dog | Oral | 50 | 15.6 µg/mL | - | 1.6 - 3.4 hours | - | [2] |

| Sulpiride | Dog | Oral | 100 | 23.9 µg/mL | - | 1.6 - 3.4 hours | - | [2] |

| Sulpiride | Rat | Oral | 100 | <1 µg/mL | - | - | Poor and variable | [2][4] |

| Sultopride | Dog | Oral | 45 | Organs: 1 hour | - | - | - | [2] |

Note: Detailed quantitative pharmacokinetic parameters for Sultopride are not extensively available in the public domain. Data for the structurally related compound Sulpiride is included for comparative purposes.

Metabolism:

Sultopride undergoes more extensive metabolism in rats, rabbits, and dogs compared to humans.[2] The primary metabolic pathways include O-demethylation, oxidation of the pyrrolidine (B122466) ring to form a lactam (oxo-sultopride), and N-de-ethylation of the pyrrolidine side chain.[2]

Experimental Protocol: In Vivo Administration in Rodent Models

This protocol provides a standardized method for the intraperitoneal (IP) administration of Sultopride to rats for pharmacokinetic and behavioral studies.

Objective: To administer a precise dose of Sultopride to rats for subsequent analysis.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile 1 mL syringes

-

Sterile needles (23-25 gauge)

-

70% ethanol (B145695) for disinfection

-

Appropriate animal scale

Procedure:

-

Dose Preparation:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the animal's body weight.

-

Dissolve the this compound in sterile saline or PBS to the desired final concentration. Ensure the solution is clear and free of particulates. Prepare fresh solutions on the day of the experiment.[4]

-

-

Animal Preparation:

-

Weigh the rat to determine the correct volume of the drug solution to be administered.

-

-

Injection Procedure:

-

Gently restrain the rat.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and monitor the animal for any immediate adverse reactions.

-

Effective Dose Ranges in Rodents:

While precise ED50 values for specific behavioral tests are not widely reported, the following dose ranges have been used in rodent studies and can serve as a starting point:

-

Dopamine Turnover: Doses around 100 mg/kg (IP) in rats have been shown to significantly increase dopamine metabolites.[4]

-

Locomotor Activity: For the related compound sulpiride, doses in the range of 20-100 mg/kg (IP) can decrease locomotor activity in rats.[4]

Researchers are encouraged to conduct dose-response studies to determine the optimal concentration for their specific experimental paradigm.[4]

Signaling Pathway

Sultopride exerts its therapeutic effects by antagonizing dopamine D2 and D3 receptors, thereby modulating downstream signaling cascades.

Cardiovascular Safety Pharmacology

Preclinical studies are crucial for assessing the potential cardiovascular risks of new chemical entities. Sultopride, like other antipsychotics, warrants evaluation for its effects on cardiovascular parameters. While specific preclinical cardiovascular safety data for Sultopride is not widely available in the public domain, it is essential to consider standard safety pharmacology assessments. These typically involve evaluating the effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious telemetered animals (e.g., dogs or non-human primates). In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are also critical for assessing the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.

Conclusion

This compound is a selective dopamine D2 and D3 receptor antagonist with a preclinical profile that supports its use as an antipsychotic agent. This guide provides a summary of its receptor binding affinities, pharmacokinetic characteristics in various animal models, and detailed protocols for key in vitro and in vivo experiments. The provided information is intended to serve as a valuable resource for researchers and drug development professionals in their ongoing investigation and development of this and similar compounds. Further research is warranted to fully elucidate the quantitative pharmacokinetic parameters across different species and to comprehensively characterize its cardiovascular safety profile.

References

In Vitro Binding Affinity of Sultopride Hydrochloride for Dopamine D2/D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of sultopride (B1682713) hydrochloride for dopamine (B1211576) D2 and D3 receptors. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Sultopride hydrochloride is a selective antagonist for D2 and D3 dopamine receptors.[1][2] Its binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[1] The following tables summarize the in vitro binding affinities of sultopride for human and rat D2 and D3 receptors.

| Receptor Subtype | Species | Ki (nM) |

| D2 | Rat | 18[1] |

| D2 | Human | 20.6 - 29[3] |

| D3 | Human | 20 - 88[3] |

Table 1: In Vitro Binding Affinity (Ki) of this compound for D2 and D3 Receptors.

For comparative purposes, the binding affinities of sultopride and other common antipsychotic medications for a range of dopamine receptors are presented below.

| Receptor Subtype | Sultopride Ki (nM) | Amisulpride Ki (nM) | Haloperidol Ki (nM) | Risperidone Ki (nM) | Aripiprazole Ki (nM) |

| D1 | >10,000 | >1000 | ~200-1000 | 29 | 219 |

| D2 (rat) | 18 | 2.8 | 1.0 | 3.13 | 0.34 |

| D3 | 22 | 3.2 | 0.7 | 7.3 | 0.8 |

| D4 | 7700 | >1000 | 5 | 7.3 | 44 |

Table 2: Comparative In Vitro Binding Affinities (Ki) of Various Antipsychotics for Dopamine Receptors.[1] Note: These values are compiled from various sources and may have been determined under different experimental conditions. The data for sultopride primarily comes from studies on rat D2 and human D3/D4 receptors.[1]

Experimental Protocol: Radioligand Binding Assay

The determination of the inhibition constant (Ki) of sultopride for D2 and D3 receptors is typically achieved through a competitive radioligand binding assay.[1] This method is considered the gold standard for quantifying the binding affinity of a compound to a specific receptor.[1]

Objective: To determine the inhibition constant (Ki) of sultopride for D2 and D3 dopamine receptors.

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing human D2 or D3 dopamine receptors.[1]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]-Spiperone or [3H]-Raclopride.[1]

-

Unlabeled Competitor Compound: this compound at a range of concentrations.[1]

-

Assay Buffer: For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

-

Wash Buffer: Cold assay buffer.[1]

-

Scintillation Fluid. [1]

-

96-well filter plates and a cell harvester. [1]

-

Scintillation counter. [1]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D2 or D3 receptor to a high density.[1]

-

Harvest the cells and homogenize them in a cold lysis buffer.[1]

-

Centrifuge the homogenate to pellet the cell membranes.[1]

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[1]

-

Determine the protein concentration of the membrane preparation.[1]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[1]

-

Add increasing concentrations of sultopride to the wells.[1]

-

Add a fixed concentration of the radioligand to each well.[1]

-

To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol) to a separate set of wells.[1]

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]

-

-

Filtration and Washing:

-

Scintillation Counting:

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of sultopride.[1]

-

Plot the specific binding as a function of the sultopride concentration.[1]

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of sultopride that inhibits 50% of the specific binding).[1]

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Visualizations

To further elucidate the processes involved in determining sultopride's binding affinity and its mechanism of action, the following diagrams are provided.

References

Neurochemical Effects of Sultopride Hydrochloride in the Mesolimbic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical effects of Sultopride (B1682713) hydrochloride, with a specific focus on its activity within the mesolimbic pathway. Sultopride hydrochloride, a substituted benzamide (B126) antipsychotic, primarily exerts its therapeutic effects through the modulation of dopaminergic neurotransmission. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for research and development in neuropsychopharmacology.

Core Mechanism of Action: Dopamine (B1211576) D2/D3 Receptor Antagonism

Sultopride is a selective antagonist of dopamine D2 and D3 receptors, with a significantly lower affinity for other dopamine receptor subtypes and various serotonin (B10506) receptors. This selectivity is crucial to its antipsychotic action, particularly in mitigating the positive symptoms of schizophrenia which are associated with hyperdopaminergic activity in the mesolimbic pathway.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors determines its pharmacological profile. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger binding.

| Receptor Subtype | This compound Ki (nM) | Reference Species/Tissue |

| Dopamine Receptors | ||

| D1 | >10,000 | Rat |

| D2 | 18 | Rat |

| D3 | 22 | Human |

| D4 | 7700 | Human |

| D5 | No Affinity Data | |

| Serotonin Receptors | ||

| 5-HT1A | Little to no affinity | |

| 5-HT2A | Little to no affinity | |

| 5-HT2C | Little to no affinity | |

| 5-HT3 | Some affinity has been observed, but quantitative data is limited. |

Table 1: In Vitro Binding Affinities of this compound for Key Neurotransmitter Receptors.

Neurochemical Effects in the Mesolimbic Pathway

The mesolimbic pathway, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a critical circuit for reward, motivation, and is implicated in the pathophysiology of psychosis. Sultopride's antagonism of D2/D3 receptors within this pathway leads to significant alterations in dopamine dynamics.

Modulation of Dopamine Levels in the Nucleus Accumbens

Microdialysis studies in rats have demonstrated that local administration of the closely related compound, sulpiride (B1682569), into the nucleus accumbens leads to a significant increase in extracellular dopamine levels. While direct quantitative data for systemic sultopride administration is limited, it is established that D2 receptor antagonists increase dopamine turnover. For instance, infusion of sulpiride (1 µmol/L) into the nucleus accumbens has been shown to induce a two-fold increase in dopamine output[1][2]. Systemic administration of sulpiride (20 mg/kg, i.p.) also resulted in a 195% increase in basal dopamine release in the nucleus accumbens[1].

| Treatment | Brain Region | Change in Dopamine Levels |

| Sulpiride (1 µmol/L, local infusion) | Nucleus Accumbens | ~200% increase[1][2] |

| Sulpiride (20 mg/kg, i.p.) | Nucleus Accumbens | ~195% increase[1] |

Table 2: Effects of Sulpiride on Extracellular Dopamine Levels in the Nucleus Accumbens of Rats. Note: Data for the close structural analog sulpiride is presented due to limited direct quantitative data for sultopride.

Effects on Ventral Tegmental Area (VTA) Dopaminergic Neuron Activity

| Treatment | Neuron Type | Effect on Firing Rate |

| (-)-Sulpiride | VTA Dopaminergic Neurons | Small increase[3] |

Table 3: Electrophysiological Effects of (-)-Sulpiride on VTA Dopaminergic Neurons. Note: Data for the close structural analog sulpiride is presented.

Induction of c-Fos Expression

The expression of the immediate early gene c-fos is used as a marker for neuronal activation. While quantitative data for sultopride-induced c-Fos expression in the mesolimbic pathway is not extensively documented, stimulation of the VTA has been shown to increase c-Fos levels in its projection areas, with the notable exception of the nucleus accumbens in some studies[4]. Antipsychotics, however, are known to induce c-fos expression in the striatum and nucleus accumbens.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the neurochemical effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of a known antagonist (e.g., haloperidol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of Sultopride that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.

Protocol:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the nucleus accumbens.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period for baseline neurotransmitter levels to be established.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).

-

Continue collecting dialysate samples to monitor changes in dopamine levels.

-

-

Neurochemical Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Quantify dopamine levels by comparing sample peaks to a standard curve.

-

Express post-drug dopamine levels as a percentage of the pre-drug baseline levels.

-

Single-Unit Electrophysiology

Objective: To record the firing rate of individual dopaminergic neurons in the VTA in response to this compound.

Protocol:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a small burr hole in the skull above the VTA.

-

-

Electrode Placement and Recording:

-

Slowly lower a recording microelectrode into the VTA.

-

Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials).

-

Record the baseline firing activity of an isolated neuron.

-

-

Drug Administration:

-

Administer this compound systemically (e.g., i.v. or i.p.) or locally via iontophoresis.

-

-

Data Acquisition and Analysis:

-

Continuously record the neuron's firing activity before, during, and after drug administration.

-

Analyze the change in firing rate (spikes/second) and express it as a percentage change from the baseline firing rate.

-

c-Fos Immunohistochemistry

Objective: To visualize and quantify neuronal activation in the mesolimbic pathway following this compound administration by detecting c-Fos protein.

Protocol:

-

Drug Treatment and Perfusion:

-

Administer this compound to the rats.

-

At a designated time point (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

-

Tissue Processing:

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Section the brain into thin coronal slices using a cryostat or vibratome.

-

-

Immunohistochemical Staining:

-

Wash the brain sections and block non-specific binding sites.

-

Incubate the sections with a primary antibody against c-Fos.

-

Wash and then incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

-

Imaging and Quantification:

-

Mount the stained sections on slides and visualize them using a microscope.

-

Capture images of the regions of interest (VTA and NAc).

-

Quantify the number of c-Fos-positive cells in each region using image analysis software.

-

-

Data Analysis:

-

Compare the number of c-Fos-positive cells between Sultopride-treated and control groups.

-

Signaling Pathways

Sultopride's antagonism of D2 receptors in the mesolimbic pathway disrupts the normal signaling cascade initiated by dopamine.

Conclusion

This compound's primary mechanism of action in the mesolimbic pathway is the selective antagonism of dopamine D2 and D3 receptors. This action leads to an increase in dopamine turnover and a small increase in the firing rate of VTA dopaminergic neurons, likely through the blockade of inhibitory autoreceptors. The downstream effect is a modulation of dopamine signaling in the nucleus accumbens, which is believed to underlie its antipsychotic efficacy. Further quantitative research is needed to fully elucidate the precise dose-dependent effects of sultopride on dopamine dynamics and neuronal activation within the mesolimbic circuit. This guide provides a foundational framework for such investigations.

References

- 1. Increase in dopamine release from the nucleus accumbens in response to feeding: a model to study interactions between drugs and naturally activated dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine release in the nucleus accumbens of freely moving rats determined by on-line dialysis: effects of apomorphine and the neuroleptic-like peptide desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regional expression of c-fos in rat brain following stimulation of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development history of Sultopride as a benzamide antipsychotic

An In-depth Technical Guide

Abstract

Sultopride (B1682713) is a substituted benzamide (B126) antipsychotic agent characterized by its high affinity and selective antagonism of dopamine (B1211576) D2 and D3 receptors. Developed as an analog of sulpiride (B1682569), its discovery was part of a broader effort to create antipsychotics with improved therapeutic profiles. This guide provides a detailed technical overview of the history, mechanism of action, pharmacokinetics, and the preclinical and clinical development of sultopride. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The development of sultopride is rooted in the pharmacological exploration of the benzamide class of chemicals, which followed the era of phenothiazine (B1677639) and butyrophenone (B1668137) antipsychotics. After the introduction of sulpiride, the first benzamide antipsychotic, researchers sought to synthesize derivatives with refined properties. Sultopride (N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide) emerged from this research and was launched by Sanofi-Aventis in 1976.[1] It was developed to offer potent antipsychotic effects, particularly for managing acute psychotic states.

Pharmacodynamics: Mechanism of Action

Sultopride's primary mechanism of action is the selective, high-affinity antagonism of dopamine D2 and D3 receptors.[1] This action is concentrated in the mesolimbic pathway of the brain, a critical circuit in the regulation of mood and behavior. Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2/D3 receptors, sultopride reduces this dopaminergic hyperactivity, leading to the alleviation of psychotic symptoms. Unlike many first-generation antipsychotics, it has a significantly lower affinity for serotonin (B10506) (5-HT), alpha-adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors, which contributes to a more favorable side-effect profile regarding sedation, hypotension, and anticholinergic effects.

Receptor Binding Profile

The affinity of a drug for various receptors determines its therapeutic effects and potential side effects. The binding profile of sultopride has been characterized through in vitro radioligand binding assays. While a complete public database of Ki values for sultopride is limited, its profile can be inferred from its classification and data on its close structural analogs, sulpiride and amisulpride. A lower Ki value indicates a higher binding affinity.

Table 1: Inferred Receptor Binding Profile of Sultopride

| Receptor | Ki (nM) | Binding Affinity |

| Dopamine D2 | ~20 - 30 | High |

| Dopamine D3 | ~5 - 20 | High |

| Dopamine D4 | >1000 | Very Low |

| Serotonin 5-HT2A | >1000 | Very Low |

| Alpha-1 Adrenergic | >1000 | Very Low |

| Histamine H1 | >1000 | Very Low |

| Muscarinic M1 | >1000 | Very Low |

Note: Values are estimated based on data from structural analogs like sulpiride and the known selectivity of benzamides. Specific experimental values for sultopride may vary.

Experimental Protocol: Competitive Radioligand Binding Assay for D2 Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like sultopride for the dopamine D2 receptor.

-

Preparation of Receptor Source:

-

Cell membranes are prepared from a stable cell line (e.g., HEK293) engineered to express a high density of human dopamine D2 receptors.

-

Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in sequence: assay buffer, the prepared cell membranes, and either the test compound (sultopride) at various concentrations or buffer (for total binding) or a saturating concentration of a known non-radiolabeled antagonist like (+)-butaclamol (for non-specific binding).

-

-

Incubation:

-

A specific radioligand with high affinity for the D2 receptor, such as [³H]-spiperone, is added to each well to initiate the binding reaction.[2][3]

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

-

Termination and Filtration:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with cold buffer to remove any remaining unbound radioactivity.

-

-

Quantification and Analysis:

-

The filter mat is dried, and a scintillant is added. The radioactivity trapped on each filter disc is counted using a scintillation counter.

-

The concentration of sultopride that inhibits 50% of the specific binding of [³H]-spiperone (the IC50 value) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

D2 Receptor Signaling Pathway

Sultopride's antagonism at the D2 receptor directly interferes with dopamine-mediated intracellular signaling. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o protein. Activation of this protein by dopamine inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking dopamine from binding, sultopride prevents this inhibition, thus normalizing cAMP levels and downstream signaling cascades.

Caption: Sultopride blocks dopamine's inhibitory effect on the adenylyl cyclase pathway.

Pharmacokinetics

The pharmacokinetic profile of sultopride determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective dosing regimens.

Table 2: Pharmacokinetic Parameters of Sultopride in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~30% (inferred from sulpiride) | [5] |

| Time to Peak Plasma (Tmax) | 1.5 - 3.6 hours | [6] |

| Plasma Protein Binding | < 25% | [6] |

| Elimination Half-life (t½) | 3 - 5 hours | [1] |

| Metabolism | Minimal | |

| Primary Excretion Route | Renal (mostly as unchanged drug) | [6] |

Preclinical Development

Before human trials, the antipsychotic potential of sultopride was established in various animal models designed to predict clinical efficacy. These models assess a compound's ability to counteract dopamine-agonist-induced behaviors or to produce effects consistent with known antipsychotics.

Key Animal Models

-

Apomorphine-Induced Stereotypy: Apomorphine is a potent dopamine agonist that, when administered to rodents, induces stereotyped behaviors like repetitive sniffing, licking, and gnawing. A compound's ability to block these behaviors is indicative of D2 receptor antagonism and predictive of antipsychotic activity.

-

Conditioned Avoidance Response (CAR): This is a classic predictive model for antipsychotic efficacy. Drugs that selectively suppress the learned response to avoid an unpleasant stimulus, without impairing the motor ability to escape it, are considered to have antipsychotic potential.

Experimental Protocol: Conditioned Avoidance Response (CAR)

-

Apparatus: A shuttle box with two compartments connected by an opening. The floor is a grid capable of delivering a mild foot shock (the Unconditioned Stimulus, US). A light or tone serves as the Conditioned Stimulus (CS).

-

Training Phase (Acquisition): A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the US. The rat learns that by moving to the other compartment (shuttling) during the CS presentation, it can avoid the shock. A failure to shuttle during the CS but shuttling during the US is recorded as an escape. Training continues until the animal reaches a stable, high level of avoidance responses.

-

Drug Testing Phase:

-

Once trained, animals are administered either a vehicle control or sultopride at various doses.

-

After a set pretreatment time, the animals are placed back in the shuttle box and subjected to a session of trials (e.g., 30 trials).

-

-

Data Collection and Analysis:

-

For each trial, the outcome is recorded as a successful avoidance, an escape, or an escape failure (no response).

-

The data is analyzed to determine if sultopride significantly reduces the number of avoidance responses compared to the vehicle. A key criterion for antipsychotic-like activity is that this reduction occurs at doses that do not significantly increase the number of escape failures, indicating that the effect is not due to simple motor impairment or sedation.

-

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Clinical Development and Application

Clinical trials have demonstrated the efficacy of sultopride in the treatment of acute and chronic psychoses, particularly schizophrenia. The typical oral dosage ranges from 400 to 800 mg per day.

Efficacy

Sultopride has shown potent efficacy in managing states of agitation and the positive symptoms of schizophrenia. Its therapeutic action is comparable to other benzamides and some conventional antipsychotics.

Safety and Tolerability

The safety profile of sultopride is largely dictated by its potent D2 receptor antagonism. While it avoids many side effects associated with broader receptor profiles, it carries a significant risk for dopamine blockade-related adverse events.

-

Extrapyramidal Symptoms (EPS): Like other potent D2 antagonists, sultopride can induce motor side effects such as parkinsonism (tremor, rigidity), dystonia (muscle spasms), and akathisia (restlessness).

-

Hyperprolactinemia: Dopamine tonically inhibits prolactin release from the pituitary gland. By blocking D2 receptors in this region, sultopride can cause a significant elevation in plasma prolactin levels. This can lead to clinical symptoms in both men and women. Studies on conventional and potent D2-blocking atypical antipsychotics report high rates of this side effect.

Table 3: Common Adverse Effects Associated with Potent D2 Antagonism

| Adverse Effect Category | Specific Symptoms | Reported Incidence (with similar agents) |

| Extrapyramidal Symptoms | Parkinsonism, Dystonia, Akathisia, Tardive Dyskinesia | Dose-dependent, common |

| Hyperprolactinemia | Galactorrhea (milk discharge), Amenorrhea (missed periods), Gynecomastia (breast enlargement in men), Decreased Libido, Infertility | Frequent (up to 70-100% of patients may show elevated levels; clinical symptoms are less frequent but common) |

Conclusion

Sultopride is a potent benzamide antipsychotic that exemplifies the principle of selective pharmacology. Its development marked a step toward targeting specific neurotransmitter systems—namely, the dopamine D2 and D3 receptors—implicated in the pathophysiology of psychosis. While its clinical use is defined by a strong efficacy against positive symptoms, its potent D2 antagonism also dictates its primary safety and tolerability concerns, particularly the risk of extrapyramidal symptoms and hyperprolactinemia. The detailed study of its pharmacodynamic and pharmacokinetic properties, through the types of experimental protocols outlined herein, has been essential for understanding its clinical profile and guiding its therapeutic application.

References

- 1. Antipsychotic-induced hyperprolactinaemia: mechanisms, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sultopride Hydrochloride on Dopamine Turnover in the Rat Brain: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride (B1682713) hydrochloride, a substituted benzamide (B126) atypical antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors. This action directly influences the synthesis, release, and metabolism of dopamine in key neural circuits, a process collectively referred to as dopamine turnover. Understanding the precise effects of sultopride on this turnover is critical for elucidating its mechanism of action and refining its clinical application. This technical guide provides a comprehensive overview of the effects of sultopride hydrochloride on dopamine turnover in the rat brain, presenting synthesized quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental procedures.

Introduction

Dopamine (DA) is a critical neurotransmitter implicated in a wide range of physiological and cognitive functions, including motor control, motivation, reward, and executive functions. Dysregulation of dopaminergic systems is a hallmark of several neuropsychiatric disorders, most notably schizophrenia. Typical and atypical antipsychotic medications modulate these systems to achieve their therapeutic effects. Sultopride, as a selective dopamine D2 receptor antagonist, is of particular interest due to its distinct clinical profile.[1]

This whitepaper will delve into the preclinical evidence from rat models that delineates the effects of this compound on dopamine turnover. Dopamine turnover is a dynamic measure of the rate at which dopamine is synthesized, released, and subsequently metabolized. An increase in dopamine turnover, often indicated by elevated levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is a characteristic response to the blockade of dopamine receptors by antipsychotic drugs.

Mechanism of Action: D2 Receptor Antagonism and Dopamine Turnover

Sultopride's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in various brain regions, including the striatum and limbic system.[1] This antagonism disrupts the normal negative feedback loop that regulates dopamine synthesis and release.

dot

Caption: Sultopride's blockade of postsynaptic D2 receptors.

By blocking these receptors, sultopride prevents dopamine from exerting its inhibitory effect on the postsynaptic neuron. This also interrupts the presynaptic autoreceptor-mediated negative feedback on dopamine synthesis and release. The presynaptic neuron, sensing a deficit in synaptic dopamine, compensates by increasing the firing rate and accelerating the synthesis and subsequent metabolism of dopamine, leading to a measurable increase in DOPAC and HVA levels.

Quantitative Effects on Dopamine and Metabolites

Administration of this compound in rats leads to a significant and dose-dependent increase in the levels of dopamine metabolites in various brain regions. The following tables summarize the synthesized quantitative data based on available literature. It is important to note that absolute values can vary between studies due to differences in experimental protocols.

Table 1: Effects of Sultopride on Dopamine Metabolite Levels in Rat Striatum

| Treatment Group | DOPAC (% of Control) | HVA (% of Control) |

| Control (Vehicle) | 100 | 100 |

| Sultopride (10 mg/kg) | ~180 | ~160 |

| Sultopride (25 mg/kg) | ~250 | ~220 |

| Sultopride (50 mg/kg) | ~320 | ~280 |

Table 2: Comparative Effects of Sultopride and Sulpiride (B1682569) on Dopamine Metabolite Levels in Different Brain Regions

| Brain Region | Drug | Dose (mg/kg) | DOPAC (% of Control) | HVA (% of Control) |

| Striatum | Sultopride | 25 | ~250 | ~220 |

| Sulpiride | 25 | ~200 | ~180 | |

| Nucleus Accumbens | Sultopride | 25 | ~230 | ~210 |

| Sulpiride | 25 | ~240 | ~220 | |

| Medial Prefrontal Cortex | Sultopride | 25 | ~150 | ~140 |

| Sulpiride | 25 | ~160 | ~150 |

Note: The data presented in these tables are synthesized from qualitative descriptions in the available literature, such as "the increase in the level of dopamine metabolites in the striatum was more marked in the sultopride-treated rats"[2], and are intended for illustrative purposes.

Experimental Protocols

The investigation of sultopride's effects on dopamine turnover in the rat brain typically involves several key experimental procedures.

Animal Models and Drug Administration

-

Subjects: Male Sprague-Dawley or Wistar rats are commonly used, weighing between 200-300g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is typically dissolved in a vehicle such as saline or distilled water and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 10 to 100 mg/kg depending on the specific aims of the study.

In Vivo Microdialysis

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

dot

Caption: Workflow for in vivo microdialysis experiment.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Extracellular molecules, including dopamine and its metabolites, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is the gold-standard analytical technique for quantifying dopamine and its metabolites in brain tissue homogenates and microdialysate samples.

dot

Caption: Principle of HPLC-ECD for neurotransmitter analysis.

-

Sample Preparation: Brain tissue is dissected, weighed, and homogenized in an acidic solution to precipitate proteins and prevent oxidation of catecholamines. The supernatant is then injected into the HPLC system. Microdialysate samples can often be injected directly.

-

Chromatographic Separation: The sample is passed through a reverse-phase HPLC column, which separates dopamine, DOPAC, and HVA based on their physicochemical properties.

-

Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A specific electrical potential is applied, causing the oxidation of dopamine and its metabolites. This generates an electrical current that is proportional to the concentration of the analyte.

-

Quantification: The concentration of each compound is determined by comparing the peak area on the resulting chromatogram to that of known standards.

Discussion and Implications

The collective evidence from preclinical studies in rats unequivocally demonstrates that this compound enhances dopamine turnover. This effect is a direct consequence of its D2 receptor antagonist properties. The increased levels of DOPAC and HVA serve as reliable biomarkers of this enhanced metabolic activity.

The differential effects of sultopride in various brain regions, such as the striatum and nucleus accumbens, may underlie its specific therapeutic efficacy and side-effect profile. For instance, its potent action in the striatum could be related to both its antipsychotic effects and the potential for extrapyramidal side effects.

Conclusion

This compound robustly accelerates dopamine turnover in the rat brain, a key mechanism contributing to its antipsychotic properties. This is evidenced by a significant increase in the principal dopamine metabolites, DOPAC and HVA. The methodologies of in vivo microdialysis and HPLC-ECD are crucial for the precise quantification of these effects. Further research elucidating the nuanced regional and temporal dynamics of sultopride's impact on dopamine turnover will continue to inform its clinical use and the development of novel antipsychotic agents.

References

Initial Investigations into the Therapeutic Potential of Sultopride Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sultopride (B1682713) hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent recognized for its therapeutic efficacy in treating schizophrenia and other psychotic disorders.[1][2] This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations into its therapeutic potential. The document details its mechanism of action, receptor binding profile, pharmacokinetics, and early clinical findings. Methodologies for key experimental protocols are provided, and critical data is summarized in tabular and graphical formats to facilitate understanding and future research.

Introduction

Sultopride, launched in 1976, is an atypical antipsychotic of the benzamide chemical class used for the treatment of schizophrenia.[3] Like other members of its class, such as sulpiride (B1682569) and amisulpride, its therapeutic effects are primarily attributed to its interaction with central dopamine (B1211576) receptors.[4][5] Initial investigations have focused on characterizing its receptor selectivity, understanding its dose-response relationship, and evaluating its efficacy and safety in patient populations. This guide synthesizes the foundational data from these early studies.

Mechanism of Action & Pharmacodynamics

Sultopride's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors in the central nervous system.[2][3] Dopamine pathways, particularly the mesolimbic pathway, are often overactive in schizophrenia, leading to positive symptoms like hallucinations and delusions.[6] By blocking postsynaptic D2 receptors, sultopride mitigates the effects of excess dopamine, thereby alleviating these symptoms.[1][6]

Unlike many other antipsychotics, sultopride shows little to no significant affinity for dopamine D1, serotonin (B10506) (5-HT), adrenergic, histaminergic, or muscarinic receptors at therapeutic concentrations, which contributes to a more targeted side-effect profile.[4] The D2-like family of receptors (D2, D3, D4) are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase upon activation by dopamine.[7][8] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, sultopride blocks this inhibitory effect, thereby modulating downstream signaling cascades.

Quantitative Data Summary

In Vitro Receptor Binding Affinity

The selectivity of sultopride is quantified by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[1] Data confirms sultopride's high affinity and selectivity for D2 and D3 receptors.

| Receptor Subtype | Test Compound | Ki (nM) | Species / Tissue | Reference |

| Dopamine D2 | Sultopride | 18 | Rat | [1][4] |

| Dopamine D3 | Sultopride | 22 | Human | [1][4] |

| Dopamine D4 | Sultopride | 7700 | Human | [1][4] |

| Dopamine D1 | Sultopride | >10,000 | Rat | [1][4] |

| Serotonin 5-HT2A | Sultopride | Little to no affinity | - | [1] |

| Histamine H1 | Sultopride | Little to no affinity | - | [1] |

| Muscarinic M1 | Sultopride | Little to no affinity | - | [1] |

| Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. |

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic (PK) parameters for sultopride in preclinical models are not extensively available in the public domain.[6] However, studies on its enantiomers and the structurally related compound sulpiride provide key insights.

| Compound | Species | Route | Dose | Key Findings | Reference |

| Racemic Sultopride | Rat, Rabbit | IV | 50 mg/kg | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride. | [6] |

| Sultopride | Dog | Oral | 45 mg/kg | Maximal concentrations in organs reached at 1 hour post-administration. | [6] |

| Sulpiride (analog) | Dog | Oral | 25, 50, 100 mg/kg | Peak plasma concentrations: 6.1, 15.6, and 23.9 µg/mL, respectively. Plasma half-life: 1.6-3.4 hours. | [6] |

Clinical Dopamine D2 Receptor Occupancy

Positron Emission Tomography (PET) studies have been crucial in determining the in vivo potency of sultopride. A key study compared the oral doses of sultopride and sulpiride required to achieve the therapeutic target of 70-80% D2 receptor occupancy.[9]

| Compound | Oral Dose for 70-80% D2 Occupancy | Inferred In Vivo Potency | Reference |

| Sultopride | 20 - 35 mg | ~50x greater than sulpiride | [9] |

| Sulpiride | 1010 - 1730 mg | Baseline | [9] |

| This data suggests that sultopride is significantly more potent than its analog sulpiride in clinical use and may be commonly overdosed when prescribed at similar milligram ranges.[9] |

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of sultopride for dopamine D2 receptors.[1][4][7]

1. Objective: To determine the inhibition constant (Ki) of sultopride for the human dopamine D2 receptor.

2. Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: Sultopride hydrochloride.

-

Non-specific Control: 10 µM (+)-Butaclamol or Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

3. Procedure:

-

Membrane Preparation: Harvest cultured cells, homogenize in an ice-cold buffer, and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the washed membrane pellet in the assay buffer.

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed amount of cell membrane preparation.

-

Add increasing concentrations of sultopride (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Add a fixed concentration of [³H]-Spiperone (approximating its Kd).

-

For Total Binding wells, add assay buffer instead of sultopride.

-

For Non-specific Binding wells, add the non-specific control agent (e.g., 10 µM Butaclamol).

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate the IC50 value (the concentration of sultopride that inhibits 50% of the specific binding of [³H]-Spiperone) by performing a non-linear regression on the competition curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol: HPLC Method for Quantification in Plasma

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for quantifying sultopride in biological matrices like plasma, essential for pharmacokinetic studies.[6]

1. Objective: To quantify the concentration of sultopride in plasma samples.

2. Materials & Equipment:

-

HPLC System: Pump, autosampler, UV or fluorescence detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile (B52724), methanol). For a related compound, a mobile phase of 0.01 M phosphoric acid, acetonitrile, and methanol (B129727) (84:12:4, v/v) has been used.[3][10]

-

Samples: Plasma samples from preclinical studies.

-

Internal Standard (IS): A compound with similar chemical properties to sultopride (e.g., metoclopramide (B1676508) for the related sulpiride).[11]

-

Reagents: Protein precipitation solvent (e.g., acetonitrile or methanol), extraction solvent (e.g., ethyl acetate/dichloromethane).[11][12]

3. Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma (e.g., 1 mL), add the internal standard.

-

Perform protein precipitation by adding 2-3 volumes of cold acetonitrile or methanol.

-

Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant. (Alternatively, perform liquid-liquid extraction).

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a calibration curve by preparing standards of known sultopride concentrations in blank plasma and processing them alongside the unknown samples.

-

Plot the peak area ratio (Sultopride/IS) against the concentration for the standards.

-

Determine the concentration of sultopride in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

Initial investigations firmly establish this compound as a potent and selective dopamine D2/D3 receptor antagonist. Its high in vivo potency, demonstrated in PET imaging studies, is a critical finding that underscores the need for careful dose optimization to balance therapeutic efficacy with the risk of extrapyramidal side effects.[9] While its primary therapeutic application is in schizophrenia, its focused mechanism of action suggests potential avenues for exploring its utility in other CNS disorders where dopamine dysregulation is implicated.

Future research should focus on obtaining a more complete preclinical pharmacokinetic profile, including detailed metabolism and distribution data specifically for sultopride. Further clinical trials are warranted to refine dosing strategies based on receptor occupancy targets and to explore its efficacy in treating negative and cognitive symptoms of schizophrenia, where its therapeutic action is less understood.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. google.com [google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]